molecular formula C23H22N2O B4046253 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole

Cat. No.: B4046253
M. Wt: 342.4 g/mol
InChI Key: LQRTVSNMLJKQSE-UHFFFAOYSA-N
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Description

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-1-(4-propoxybenzyl)-1H-benzimidazole is 342.173213330 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial potential. The compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, novel benzimidazole derivatives were synthesized, characterized, and screened for antimicrobial activities, showing comparably strong antibacterial and antifungal properties against reference drugs like Chloromycin, Norfloxacin, and Fluconazole. This indicates the potential of benzimidazole compounds in developing new antimicrobial agents (Hui-Zhen Zhang et al., 2014). Additionally, another study synthesized benzimidazole derivatives that demonstrated broad-spectrum antimicrobial activity, further supporting their use in antimicrobial treatment strategies (Vikas Padalkar et al., 2014).

Anticancer Activity

Benzimidazole compounds have also been investigated for their anticancer activities. A novel head-to-head bisbenzimidazole compound demonstrated potent growth inhibition across an ovarian carcinoma cell line panel, with some evidence of antitumor activity in vivo. This compound's ability to bind in the DNA minor groove suggests a mechanism of action through interfering with DNA replication (John Mann et al., 2001).

DNA Interaction

The interaction of benzimidazole derivatives with DNA has been explored, showing that these compounds can effectively intercalate into DNA. This interaction suggests a mechanism by which benzimidazole derivatives could exert antimicrobial activity, potentially by blocking DNA replication in microbes (Hui-Zhen Zhang et al., 2014).

Synthesis Methodologies

Research has also focused on developing new synthetic methodologies for benzimidazole derivatives, highlighting the chemical interest in this class of compounds. For example, an environmentally benign synthetic method based on acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine was developed for the synthesis of 2-phenylbenzimidazole, showcasing the advancement in green chemistry approaches (Qi Luo et al., 2017).

Mechanism of Action

The mechanism of action of “2-phenyl-1-(4-propoxybenzyl)-1H-benzimidazole” would depend on its intended use. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or antiparasitic activity .

Safety and Hazards

The safety and hazards associated with “2-phenyl-1-(4-propoxybenzyl)-1H-benzimidazole” would depend on its specific physical and chemical properties. Some benzimidazoles are known to be toxic and can cause skin and eye irritation .

Future Directions

The future directions for research on “2-phenyl-1-(4-propoxybenzyl)-1H-benzimidazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-2-16-26-20-14-12-18(13-15-20)17-25-22-11-7-6-10-21(22)24-23(25)19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRTVSNMLJKQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.